n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine
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Overview
Description
n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine: is a heterocyclic compound that belongs to the class of imidazopyrazines. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. The presence of dimethyl groups on the nitrogen atoms adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific temperature conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated structures.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds .
Biology: The compound has been studied for its potential biological activities. It has shown promise as a ligand for certain receptors and enzymes, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
- n,n-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
- N-Ethyl-N-((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methyl)ethanamine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Uniqueness: n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine stands out due to its specific substitution pattern and the presence of dimethyl groups on the nitrogen atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
601515-52-0 |
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Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-11(2)8-10-6-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3 |
InChI Key |
ORZKGRDBRIQEEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C2N1CCNC2 |
Origin of Product |
United States |
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